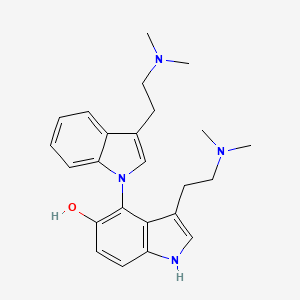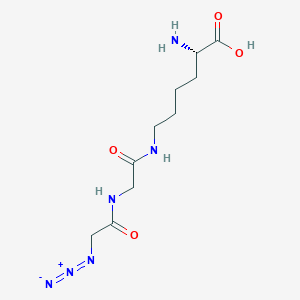
AzGGK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is site-specifically incorporated into proteins via genetic-code expansion and is used as a site-specific probe for ubiquitylation and SUMOylation . AzGGK is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing alkyne groups .
準備方法
Synthetic Routes and Reaction Conditions
AzGGK is synthesized through a series of chemical reactions that involve the incorporation of an azide group into the amino acid lysineThe final product is obtained after deprotection and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production involves multiple steps, including protection, azidation, and deprotection, followed by purification using techniques such as chromatography .
化学反応の分析
Types of Reactions
AzGGK undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs between the azide group of this compound and alkyne-containing molecules, forming a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group of this compound and strained alkyne-containing molecules, such as DBCO or BCN groups
Common Reagents and Conditions
CuAAc: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used under mild conditions
SPAAC: Strained alkynes like DBCO or BCN are used, and the reaction typically occurs under physiological conditions without the need for a catalyst
Major Products Formed
科学的研究の応用
AzGGK has a wide range of applications in scientific research, including:
作用機序
AzGGK exerts its effects through its incorporation into proteins via genetic-code expansion. The azide group of this compound allows for site-specific modifications, such as ubiquitylation and SUMOylation, enabling the study of protein function and interactions . The compound can also undergo click chemistry reactions, forming stable triazole linkages that facilitate bioconjugation and labeling .
類似化合物との比較
Similar Compounds
Azidohomoalanine (AHA): Another azide-containing amino acid used for protein labeling and click chemistry reactions
Azidophenylalanine (AzF): An unnatural amino acid with an azide group used for site-specific protein modifications
Uniqueness of AzGGK
This compound is unique due to its specific incorporation into proteins via genetic-code expansion, allowing for precise site-specific modifications. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile for various bioconjugation and labeling applications .
特性
分子式 |
C10H18N6O4 |
|---|---|
分子量 |
286.29 g/mol |
IUPAC名 |
(2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H18N6O4/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20)/t7-/m0/s1 |
InChIキー |
LHBGWFVWCZJIBG-ZETCQYMHSA-N |
異性体SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |
正規SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


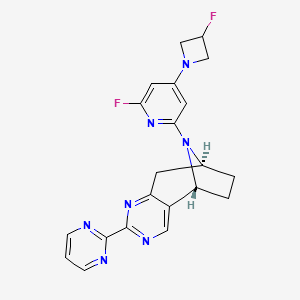

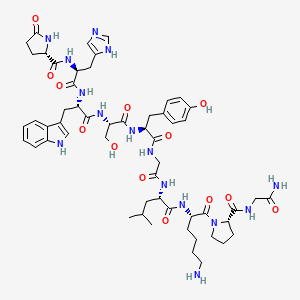
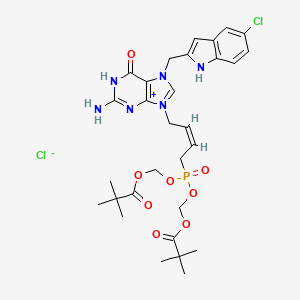
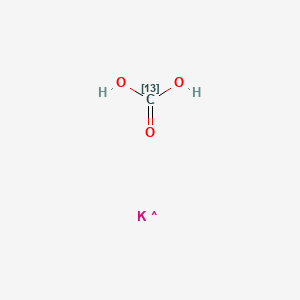



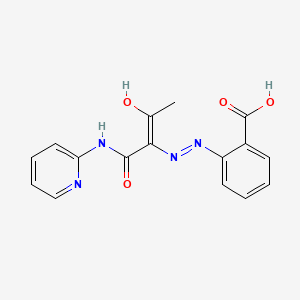
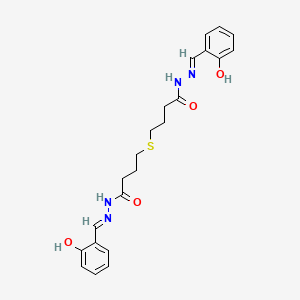
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
